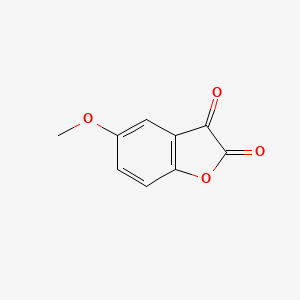![molecular formula C9H6BrF3 B13681717 1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B13681717.png)
1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromovinyl group and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethyl)styrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .
Industrial Production Methods
Industrial production of 1-(1-Bromovinyl)-4-(trifluoromethyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
化学反应分析
Types of Reactions
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Addition: Reagents like hydrogen halides (HCl, HBr) or halogens (Br2, Cl2) in the presence of catalysts.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Addition: Formation of halogenated alkanes or alkenes.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes
科学研究应用
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique properties, such as polymers and liquid crystals.
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.
Agrochemicals: Utilized in the synthesis of compounds with pesticidal or herbicidal activity
作用机制
The mechanism of action of 1-(1-Bromovinyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes .
相似化合物的比较
Similar Compounds
1-(1-Bromovinyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Bromo-4-(trifluoromethyl)benzene: Lacks the vinyl group, affecting its ability to participate in addition reactions.
1-(1-Bromoethyl)benzene: Contains an ethyl group instead of a vinyl group, leading to different reactivity and applications .
Uniqueness
1-(1-Bromovinyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the bromovinyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution and addition reactions, as well as enhanced stability and lipophilicity. These characteristics make it a valuable compound in various fields of research and industry .
属性
分子式 |
C9H6BrF3 |
|---|---|
分子量 |
251.04 g/mol |
IUPAC 名称 |
1-(1-bromoethenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6BrF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-5H,1H2 |
InChI 键 |
CIXCZLNTJKQZNR-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=C(C=C1)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



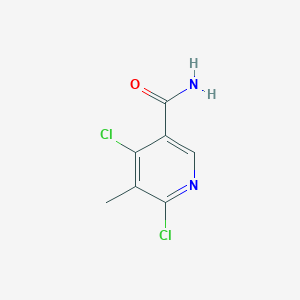
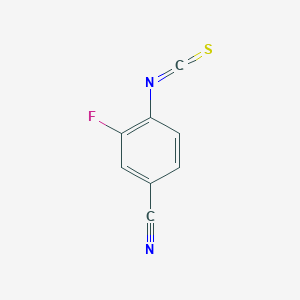
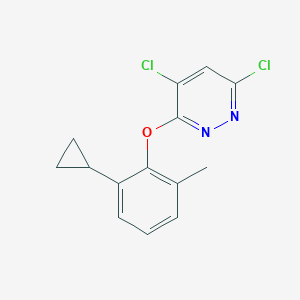
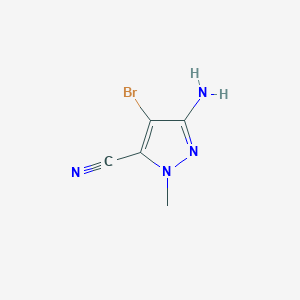
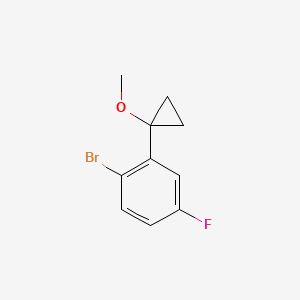
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
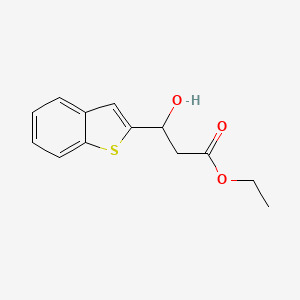
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
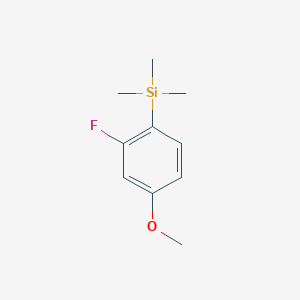
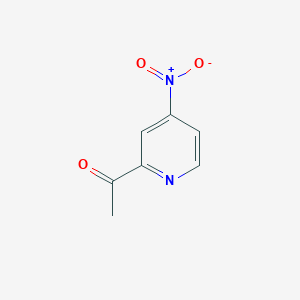
![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)

